molecular formula C20H20O4 B2735998 butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate CAS No. 331462-15-8

butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate

Cat. No.: B2735998
CAS No.: 331462-15-8
M. Wt: 324.376
InChI Key: VVTIKXPLPUIJRJ-NTEUORMPSA-N
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Description

Butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate is a chemical compound used in various scientific research applications. It is known for its diverse applications in drug synthesis, organic synthesis, and material science experimentation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate typically involves esterification reactions. One common method is the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid . The reaction conditions usually require heating and stirring to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters or amides .

Scientific Research Applications

Butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It is used in drug development and synthesis, particularly in the creation of new pharmaceutical compounds.

    Industry: It finds applications in material science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate involves its interaction with specific molecular targets. It can inhibit or activate enzymes, alter biochemical pathways, and affect cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Ethylparaben: Ethyl 4-hydroxybenzoate, another paraben, is used for similar purposes but has different solubility and efficacy profiles.

    Methylparaben: Methyl 4-hydroxybenzoate is also used as a preservative but has a shorter alkyl chain, affecting its properties.

Uniqueness

Butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.

Properties

IUPAC Name

butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-2-3-15-23-20(22)17-10-12-18(13-11-17)24-19(21)14-9-16-7-5-4-6-8-16/h4-14H,2-3,15H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTIKXPLPUIJRJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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